molecular formula C21H23N3O3 B1207235 Brevianamide B CAS No. 23402-09-7

Brevianamide B

Cat. No. B1207235
CAS RN: 23402-09-7
M. Wt: 365.4 g/mol
InChI Key: MWOFPQAPILIIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brevianamide b belongs to the class of organic compounds known as azaspirodecane derivatives. These are organic compounds containing a spirodecane moiety with at least one nitrogen atom. Brevianamide b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, brevianamide b is primarily located in the cytoplasm.

Scientific Research Applications

Synthesis and Structural Analysis

  • Asymmetric Synthesis : The asymmetric, stereocontrolled synthesis of (-)-brevianamide B has been achieved, featuring a sterecontrolled intramolecular SN2' cyclization to construct the central bicyclo[2.2.2] nucleus (Williams et al., 1990).
  • Biosynthesis Studies : Research on the paraherquamide, brevianamide, and asperparaline families of natural products, including brevianamide B, has explored their unique core ring system and potential biosynthetic pathways (Williams & Cox, 2003).

Biological Activities

  • Antibacterial and Antitubercular Potential : Brevianamide B and its derivatives have shown potential in antibacterial activity. Brevianamides with antitubercular potential have been identified from a marine-derived isolate of Aspergillus versicolor (Song et al., 2012).
  • Cytotoxic and Anti-Inflammatory Responses : Studies have explored the inflammatory and cytotoxic responses in mouse lungs exposed to pure brevianamide A, a compound related to brevianamide B, suggesting potential toxic responses and implications for indoor environments (Rand et al., 2005).

Chemical Analysis

  • Mass Spectrometry Studies : Collision-Induced Dissociation Analysis of Brevianamide A and C, isomers of brevianamide B, has been conducted using electrospray ionization mass spectrometry, offering insights into fragmentation pathways (Oliveira et al., 2015).

Other Studies

  • Synthetic Modification : Synthesis and biological evaluation of post-synthetically modified Trp-based diketopiperazine, including studies on brevianamide F, a compound structurally related to brevianamide B, have been conducted to explore modifications for potential antitumoral properties (Preciado et al., 2013).

properties

CAS RN

23402-09-7

Product Name

Brevianamide B

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

(1'R,2R,7'R,9'S)-10',10'-dimethylspiro[1H-indole-2,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-2',3,14'-trione

InChI

InChI=1S/C21H23N3O3/c1-18(2)14-10-19-8-5-9-24(19)17(27)20(14,23-16(19)26)11-21(18)15(25)12-6-3-4-7-13(12)22-21/h3-4,6-7,14,22H,5,8-11H2,1-2H3,(H,23,26)/t14-,19+,20+,21-/m0/s1

InChI Key

MWOFPQAPILIIPR-UHFFFAOYSA-N

SMILES

CC1(C2CC34CCCN3C(=O)C2(CC15C(=O)C6=CC=CC=C6N5)NC4=O)C

Canonical SMILES

CC1(C2CC34CCCN3C(=O)C2(CC15C(=O)C6=CC=CC=C6N5)NC4=O)C

melting_point

324-328°C

Other CAS RN

38136-92-4

physical_description

Solid

synonyms

brevianamide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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